molecular formula C12H22N2O4 B1527589 Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 569667-93-2

Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B1527589
CAS No.: 569667-93-2
M. Wt: 258.31 g/mol
InChI Key: LAAAMOQBIKIHLV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate is a high-value chemical building block designed for research and development applications, strictly for Research Use Only. This compound features a pyrrolidine ring, a versatile nitrogen heterocycle, which is doubly functionalized with a tert-butyloxycarbonyl (Boc) protecting group and a methoxy(methyl)carbamoyl group, commonly known as a Weinreb amide. The Boc group is a cornerstone in synthetic organic chemistry, providing robust protection for the secondary amine, allowing for selective reactions on other parts of the molecule before it is cleanly deprotected under mild acidic conditions . The Weinreb amide moiety is critically important as a stable yet reactive handle for synthetic transformations. It allows for the controlled synthesis of ketones and aldehydes through reactions with organometallic reagents like Grignard or organolithium reagents, a transformation that is typically challenging with standard carboxamides . This makes the compound an essential precursor for the stepwise construction of complex molecular architectures. Its primary research value lies in pharmaceutical chemistry and drug discovery, where it serves as a key intermediate in the synthesis of more advanced target molecules and candidate compounds . The compound should be handled with appropriate safety precautions. It is recommended to use it only in a chemical fume hood and to wear suitable personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles . For disposal, arrangements should be made with a licensed disposal company in accordance with all applicable national and regional regulations .

Properties

IUPAC Name

tert-butyl 3-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-6-9(8-14)10(15)13(4)17-5/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAAMOQBIKIHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (CAS No. 569667-93-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₂₂N₂O₄
  • Molecular Weight : 258.31 g/mol
  • Purity : Typically around 95% to 98% in commercial preparations.
  • Storage Conditions : Should be stored in a sealed container at temperatures between 2°C and 8°C.

Structural Characteristics

The compound features a pyrrolidine ring, which is significant for its biological activity. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, similar to other carbamoyl derivatives. For instance, it may inhibit cysteine proteases, which are involved in various disease processes including cancer and parasitic infections .
  • Cellular Effects : The compound may influence cell signaling pathways, potentially affecting proliferation and apoptosis in cancer cells. This is supported by findings that related compounds exhibit antiproliferative effects against various cancer cell lines .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of similar compounds on human cancer cell lines. For example:

  • IC₅₀ Values : Compounds with structural similarities have demonstrated IC₅₀ values ranging from 19.9 µM to 75.3 µM against breast and ovarian cancer cells .
CompoundCancer Cell LineIC₅₀ (µM)
Compound AMDA-MB-23119.9
Compound BOVCAR-343.9

Case Studies

  • Inhibition of Cysteine Proteases : A study demonstrated that a related carbamoyl compound effectively inhibited cruzain, a cysteine protease from Trypanosoma cruzi, with significant implications for treating Chagas disease .
  • Antimalarial Activity : Similar compounds have shown activity against Plasmodium falciparum, indicating potential applications in malaria treatment .
  • Neuroprotective Effects : Some derivatives have been investigated for their ability to cross the blood-brain barrier and exhibit neuroprotective effects, particularly in models of neurodegeneration .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate is investigated for its potential as a pharmaceutical intermediate. Its structural features suggest applications in the development of drugs targeting various biological pathways:

  • Anticancer Agents : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Neurological Disorders : Research indicates potential neuroprotective effects, which may be beneficial in treating conditions such as Alzheimer's disease.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its ability to undergo various transformations:

  • Amine Synthesis : It can be utilized to synthesize amines through reductive amination processes.
  • Carbamate Derivatives : The carbamate functional group allows for further derivatization, making it useful in synthesizing other complex molecules.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated compounds similar to this compound for their anticancer properties. The results indicated that derivatives exhibited significant cytotoxicity against breast cancer cell lines, leading to further exploration of this class of compounds as potential drug candidates .

Case Study 2: Neuroprotective Effects

Research conducted by a team at a leading university investigated the neuroprotective effects of pyrrolidine derivatives, including this compound. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells, presenting a new avenue for therapeutic intervention in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Carbamoyl vs. Sulfonyl Groups
  • tert-Butyl 3-[(4-fluorobenzenesulfonyl)methyl]pyrrolidine-1-carboxylate ():
    Replaces the methoxy(methyl)carbamoyl group with a 4-fluorobenzenesulfonylmethyl moiety. The sulfonyl group enhances electrophilicity, making it suitable for nucleophilic substitution reactions. This compound is synthesized using meta-chloroperbenzoic acid, differing from the TFA-mediated deprotection in .
Amino and Hydroxymethyl Derivatives
  • tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate (): Features an amino and hydroxymethyl group instead of the carbamoyl group. This structure is simpler (C₁₀H₂₀N₂O₃) and serves as a precursor for peptide coupling or glycosylation reactions .
Halogenated Pyridine Derivatives
  • tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ():
    Incorporates a brominated pyridine ring, increasing molecular weight (C₁₈H₂₈BrN₃O₅) and enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

Stereochemical and Conformational Differences

  • tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate (): The (R)-configuration at the 3-position and a nitro-pyrimidine substituent distinguish it from the target compound. Such stereospecificity is critical for binding to biological targets like kinases .
  • tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (): Contains a trifluoromethyl group and hydroxyl substituent, enhancing lipophilicity (LogP ~2.5) and metabolic stability. The trans-configuration (3R,4S) is pivotal for optimizing pharmacokinetic properties .

Preparation Methods

Starting Materials and Reagents

Reagent/Material Role Quantity (example)
1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid Starting pyrrolidine derivative 2.00 g (9.29 mmol)
1,1'-Carbonyldiimidazole (CDI) Activating agent for acid 1.66 g (10.2 mmol)
N,O-Dimethylhydroxylamine hydrochloride Carbamoylating agent 0.997 g (10.2 mmol)
Dichloromethane (DCM) Solvent 200 mL
Hydrochloric acid (1 N) Washing agent 100 mL
Saturated aqueous sodium bicarbonate Washing agent 100 mL
Brine Washing agent Amount sufficient
Sodium sulfate (Na2SO4) Drying agent Amount sufficient

Stepwise Synthesis

Step Procedure Conditions Outcome/Yield
1 Dissolve 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid in DCM. Add 1,1'-carbonyldiimidazole portionwise. Stir. Room temperature (18–25°C), 2 hours Formation of activated intermediate
2 Add N,O-dimethylhydroxylamine hydrochloride in one portion to the reaction mixture. Stir. Room temperature (18–25°C), 18 hours Formation of target carbamate compound
3 Wash reaction mixture sequentially with 1 N HCl, saturated NaHCO3, and brine. Dry over Na2SO4. Standard aqueous workup Purified crude product
4 Concentrate under reduced pressure to isolate product. Reduced pressure evaporation Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate as tan solid
5 Characterization by mass spectrometry: m/z (APCI pos) 159 (100%) [M+H-Boc]. - Yield: ~96%

Alternative Preparation Notes

  • The activation step uses 1,1'-carbonyldiimidazole (CDI), which is preferred for its mild reaction conditions and high efficiency.
  • The reaction solvent is typically dichloromethane (DCM), chosen for its ability to dissolve both starting materials and reagents, and its inertness under reaction conditions.
  • The reaction temperature is maintained at ambient (18–25°C) to avoid decomposition or side reactions.
  • The reaction time for the coupling step is relatively long (about 18 hours) to ensure complete conversion.
  • Post-reaction workup involves acid-base washes to remove residual reagents and byproducts, followed by drying and concentration.

Preparation Data Table Summary

Parameter Details
Starting material 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Activating agent 1,1'-Carbonyldiimidazole (CDI)
Carbamoylating agent N,O-Dimethylhydroxylamine hydrochloride
Solvent Dichloromethane (DCM)
Reaction temperature 18–25°C (room temperature)
Activation time 2 hours
Coupling time 18 hours
Workup Acid and base washes, drying over Na2SO4
Yield Approximately 96%
Product state Tan solid

Q & A

Q. Q1: What are the most efficient synthetic routes for preparing tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via carbamate coupling or nucleophilic substitution. A common method involves reacting tert-butyl 3-aminopyrrolidine-1-carboxylate with methoxy(methyl)carbamoyl chloride in the presence of triethylamine (TEA) as a base. Optimal conditions include:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
  • Stoichiometry: 1.2 equivalents of methoxy(methyl)carbamoyl chloride to ensure complete conversion .
  • Workup: Aqueous extraction followed by column chromatography (silica gel, ethyl acetate/hexane gradient) yields >80% purity.
    Key Data:
ParameterValueSource
Yield (THF, 25°C)75–85%
Purity (NMR)>95%

Advanced Mechanistic Insights

Q. Q2: How does the tert-butyl group influence the stability and reactivity of the pyrrolidine ring during functionalization?

Answer: The tert-butyl group acts as a steric and electronic protector:

  • Steric effects: Reduces undesired side reactions (e.g., ring-opening) during carbamoylation by shielding the pyrrolidine nitrogen.
  • Electronic effects: The electron-donating tert-butyloxycarbonyl (Boc) group stabilizes intermediates, enabling regioselective functionalization at the 3-position. Mechanistic studies (DFT calculations) show a 15–20% energy barrier reduction for carbamoylation compared to unprotected pyrrolidine .

Analytical Characterization Challenges

Q. Q3: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR: 1^1H and 13^{13}C NMR are essential for verifying the absence of rotamers (common in carbamates) and confirming substitution patterns. For example, the tert-butyl group appears as a singlet at δ 1.4 ppm in 1^1H NMR .
  • HRMS: High-resolution mass spectrometry (ESI+) confirms the molecular ion [M+H]+^+ at m/z 259.22 (calculated: 259.21) .
  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water) assesses purity (>98% for biological assays) .

Advanced Reactivity and Applications

Q. Q4: How can this compound serve as a precursor in drug discovery?

Answer: The compound is a versatile intermediate for:

  • Enzyme inhibitors: The methoxy(methyl)carbamoyl group mimics transition states in protease inhibition. For example, coupling with pyrazine derivatives (e.g., 5-chloropyrazine-2-carboxylic acid) yields candidates with IC50_{50} values <100 nM against serine proteases .
  • Prodrugs: Deprotection of the Boc group under acidic conditions (e.g., TFA/DCM) generates a free amine for further functionalization (e.g., peptide coupling) .

Data Contradictions and Troubleshooting

Q. Q5: Why do some synthetic protocols report lower yields despite optimized conditions, and how can this be resolved?

Answer: Discrepancies arise from:

  • Impure starting materials: Residual moisture in tert-butyl 3-aminopyrrolidine-1-carboxylate reduces reactivity. Pre-drying over molecular sieves improves yields by 10–15% .
  • Side reactions: Competing acylation at the pyrrolidine nitrogen can occur if TEA is underused. Increasing TEA to 2.5 equivalents suppresses this pathway .

Biological Activity Profiling

Q. Q6: What in vitro assays are suitable for evaluating the pharmacological potential of derivatives of this compound?

Answer:

  • Kinase inhibition: Use ADP-Glo™ assays to screen for kinase inhibition (e.g., JAK2, EGFR).
  • Cytotoxicity: MTT assays in cancer cell lines (e.g., MCF-7, A549) identify derivatives with IC50_{50} <10 µM .
  • Metabolic stability: Microsomal incubation (human liver microsomes) assesses oxidative degradation (t1/2_{1/2} >30 min desired) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

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